

# Introduction: A Versatile Reagent in Modern Organic Chemistry

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## Compound of Interest

Compound Name: *tert-Butyl methyl sulfoxide*

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**Tert-butyl methyl sulfoxide**, a prominent organosulfur compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Characterized by a stereogenic sulfur atom flanked by a sterically demanding *tert*-butyl group and a methyl group, this molecule is more than a simple sulfoxide.<sup>[1]</sup> Its unique structural arrangement imparts a blend of stability, specific reactivity, and stereochemical influence that chemists have harnessed for a variety of sophisticated transformations.<sup>[1]</sup> Unlike its less sterically hindered counterpart, dimethyl sulfoxide (DMSO), which is celebrated primarily as a polar aprotic solvent, **tert-butyl methyl sulfoxide**'s utility is centered on its role as a versatile reactant and chiral auxiliary.<sup>[1][2][3][4]</sup>

The presence of the bulky *tert*-butyl group is pivotal; it not only influences the molecule's polarity and solubility but also directs the stereochemical outcome of reactions at the sulfinyl group, making it a valuable asset in asymmetric synthesis.<sup>[1]</sup> This guide offers a comprehensive exploration of **tert-butyl methyl sulfoxide**, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, key reactions, and applications in complex molecule construction, providing field-proven insights for professionals in research and drug development.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in a laboratory setting. These characteristics dictate its handling, purification, and, most importantly, its identification and characterization.

## Core Physicochemical Data

The essential physicochemical properties of **tert-butyl methyl sulfoxide** are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>12</sub> OS	[1][5][6]
Molecular Weight	120.22 g/mol	[1][5][7]
CAS Registry Number	14094-11-2	[1][5][6]
IUPAC Name	2-methyl-2-(methylsulfinyl)propane	[1][5]
Appearance	Colorless liquid	[8]
Boiling Point	64-66 °C at 10 mmHg	[1][8]

## Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of **tert-butyl methyl sulfoxide**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are primary tools for structural elucidation. The <sup>1</sup>H NMR spectrum is expected to show a singlet for the methyl protons and a distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of these signals are influenced by the solvent used.[9][10]
- Infrared (IR) Spectroscopy: The IR spectrum of **tert-butyl methyl sulfoxide** is characterized by a strong absorption band corresponding to the S=O stretching vibration. This peak's position provides insight into the electronic environment of the sulfoxide group.[6] The NIST WebBook provides reference spectra for this compound.[6]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern, aiding in structural confirmation.[6]

High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[\[1\]](#)

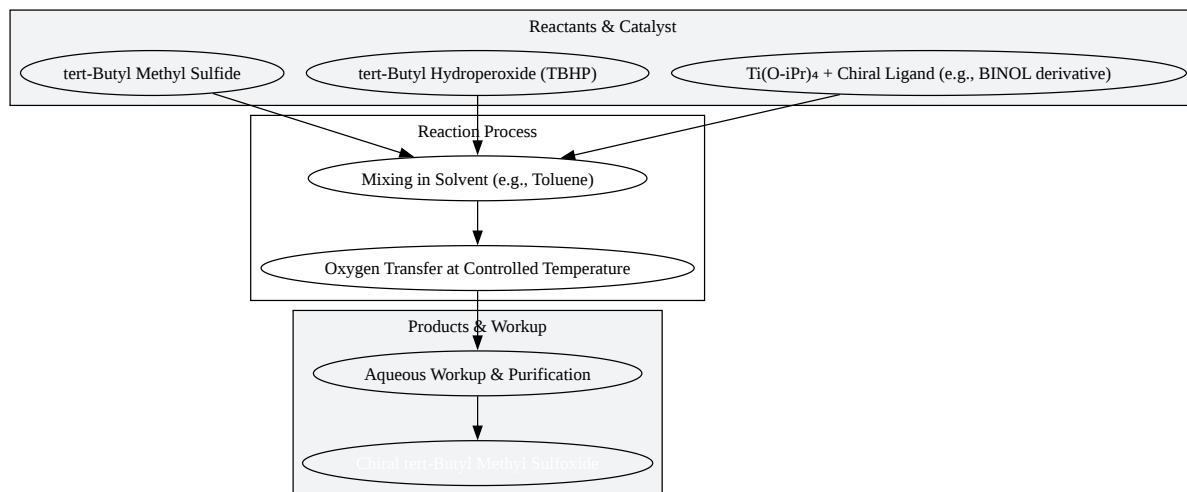
## Synthesis Methodologies: Crafting the Core Reagent

The synthesis of **tert-butyl methyl sulfoxide** can be approached through several routes, with the choice often dictated by factors such as desired stereochemistry, scalability, and atom economy. The two predominant strategies are the oxidation of the corresponding sulfide and nucleophilic substitution reactions.

### Oxidation of tert-Butyl Methyl Sulfide

The direct oxidation of a prochiral sulfide, such as tert-butyl methyl sulfide, is a common and straightforward method to access the corresponding sulfoxide.[\[1\]](#)[\[11\]](#) This approach is particularly powerful when stereoselectivity is desired, employing chiral catalysts or reagents to favor the formation of one enantiomer.[\[1\]](#)

A widely recognized method involves the use of a titanium-based catalyst system, often in conjunction with a chiral ligand like diethyl tartrate or a derivative of 1,1'-bi-2-naphthol (BINOL).[\[1\]](#) The general mechanism involves the in-situ formation of a chiral titanium-peroxy complex, which then serves as the oxygen transfer agent to the sulfide. The chiral environment established by the ligand dictates the facial selectivity of the oxygen atom's approach to the sulfur, thereby inducing asymmetry.[\[1\]](#)



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## Nucleophilic Substitution Approaches

An alternative strategy involves nucleophilic substitution at a chiral sulfinic ester, a method known as the Andersen synthesis. This classic approach allows for the synthesis of enantiomerically pure sulfoxides. It proceeds via the reaction of a diastereomerically pure sulfinic ester with a Grignard reagent, occurring with complete inversion of configuration at the sulfur center.<sup>[1]</sup>

More recently, the catalytic asymmetric oxidation of tert-butyl disulfide has been developed as a cost-effective route to tert-butyl tert-butanethiosulfinate.<sup>[1][12]</sup> This thiosulfinate is an excellent

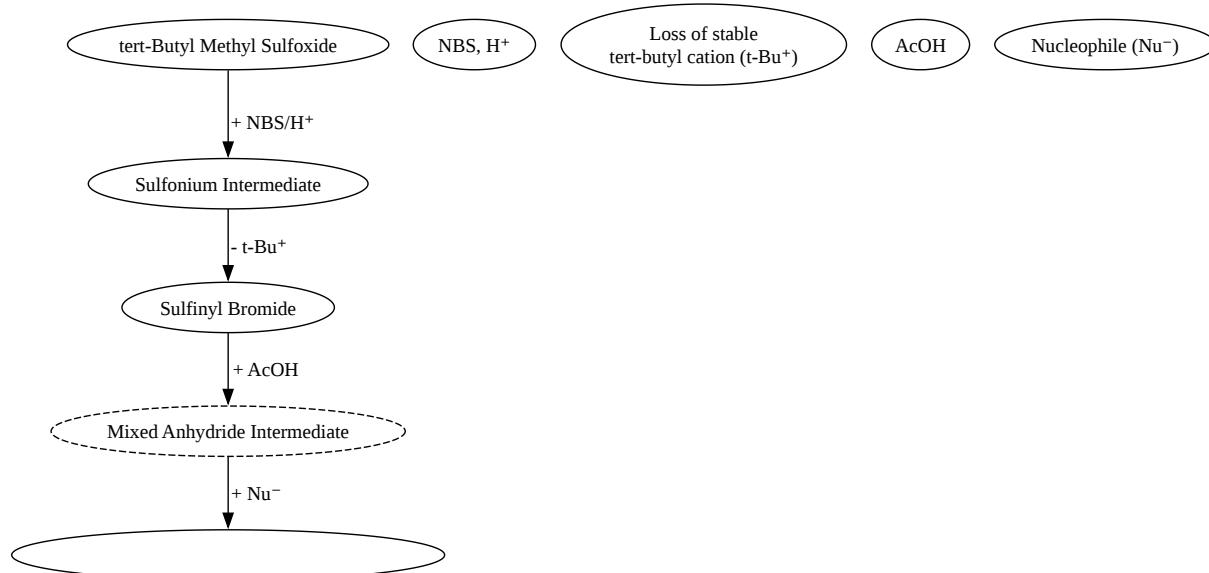
precursor that reacts with high stereospecificity with various organometallic reagents (like Grignard or organolithium reagents) to yield enantiomerically pure tert-butyl sulfoxides.[1][12]

## Key Reactions and Mechanistic Insights

The synthetic utility of **tert-butyl methyl sulfoxide** stems from the reactivity of its sulfinyl group, which is significantly influenced by the adjacent tert-butyl group.

## Activation and Sulfinylation Reactions

A powerful application of tert-butyl sulfoxides is their use as a source of a sulfinyl group.[13][14] Research by Wei and Sun has demonstrated that tert-butyl sulfoxides can be activated using N-bromosuccinimide (NBS) under acidic conditions.[13][14] This activation is driven by the formation of a stable tert-butyl cation. The resulting activated intermediate, likely a mixed anhydride, can then react with a wide array of nitrogen, carbon, or oxygen nucleophiles.[13][14] This methodology provides an efficient pathway to synthesize sulfinic acid amides, new sulfoxides, and sulfinic acid esters, offering advantages over the use of more traditional and often less stable sulfinyl halides.[13][14]



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## Pummerer-Type Reactions

The Pummerer reaction is a classic transformation of sulfoxides. For an unsymmetrical sulfoxide like **tert-butyl methyl sulfoxide**, the regioselectivity is dictated by the availability of  $\alpha$ -protons.<sup>[1]</sup> The tert-butyl group lacks  $\alpha$ -hydrogens, meaning proton abstraction can only occur from the methyl group. This structural feature ensures that the Pummerer reaction of **tert-butyl methyl sulfoxide** proceeds with absolute regioselectivity, leading to functionalization exclusively at the methyl carbon.<sup>[1]</sup>

## Applications in Research and Drug Development

The unique properties of **tert-butyl methyl sulfoxide** make it a valuable tool for synthetic chemists, particularly in fields where stereochemical control is paramount, such as drug development.

- Chiral Auxiliary: Enantiopure **tert-butyl methyl sulfoxide** can be used as a chiral auxiliary to control the stereochemistry of reactions at adjacent centers. The bulky tert-butyl group effectively shields one face of the molecule, directing incoming reagents to the opposite face.
- Asymmetric Synthesis: As detailed in the synthesis section, **tert-butyl methyl sulfoxide** is a key target in asymmetric oxidation studies and a precursor for other chiral sulfinyl compounds.<sup>[1][12]</sup> These chiral building blocks are crucial for constructing complex, single-enantiomer pharmaceutical ingredients.
- Ligand in Transition Metal Catalysis: Sulfoxides are capable of forming stable complexes with transition metals and can serve as effective ligands in catalysis.<sup>[15]</sup> The development of chiral sulfoxide ligands has become an area of growing interest, with applications in various asymmetric transformations.<sup>[16][17]</sup> The electronic and steric properties of the **tert-butyl methyl sulfoxide** ligand can influence the activity and selectivity of the metal catalyst.<sup>[18]</sup>

## Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of **tert-butyl methyl sulfoxide** via sulfide oxidation. This protocol is based on general principles described in the literature.<sup>[1][11]</sup>

Protocol: Asymmetric Oxidation of tert-Butyl Methyl Sulfide

Objective: To synthesize enantiomerically enriched **tert-butyl methyl sulfoxide**.

Materials:

- tert-Butyl methyl sulfide
- Titanium(IV) isopropoxide ( $Ti(O-iPr)_4$ )
- (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
- tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

- Toluene, anhydrous
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

**Methodology:**

- Catalyst Preparation:
  - To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous toluene.
  - Add (R)-BINOL (2.2 equivalents relative to Ti) to the solvent.
  - Slowly add Ti(O-iPr)<sub>4</sub> (1.0 equivalent) to the stirring solution at room temperature.
  - Stir the resulting mixture for 30-60 minutes until a homogeneous solution is formed.
- Reaction Setup:
  - In a separate flask, dissolve tert-butyl methyl sulfide (1.0 equivalent) in anhydrous toluene.
  - Cool the sulfide solution to 0 °C using an ice bath.
  - Slowly add the prepared catalyst solution to the sulfide solution via cannula or syringe.
- Oxidation:
  - To the combined, cooled mixture, add the 70% aqueous TBHP solution (1.1 equivalents) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
  - Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Workup and Purification:
  - Once the reaction is complete (typically after several hours), quench the reaction by adding deionized water.
  - Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
  - Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
  - Extract the aqueous layer twice with a suitable organic solvent (e.g., ethyl acetate).
  - Combine the organic layers and wash with brine.
  - Dry the combined organic phase over anhydrous  $MgSO_4$ , filter, and concentrate the solvent under reduced pressure.
- Analysis:
  - Purify the crude product via flash column chromatography on silica gel.
  - Characterize the final product using NMR, IR, and MS to confirm its identity and purity.
  - Determine the enantiomeric excess (ee) of the product using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis.

## Safety and Handling

According to safety data sheets, **tert-butyl methyl sulfoxide** does not contain substances considered hazardous to health at their given concentration.<sup>[8]</sup> However, standard laboratory safety practices should always be observed.

- Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.<sup>[19]</sup>
- Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.<sup>[8][19]</sup>
- First Aid:

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[8][19]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8][19]
- Inhalation: Remove to fresh air.[8][19]
- Ingestion: Clean mouth with water and drink plenty of water afterwards.[8][19]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[19]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the chemical.[8][19][20]

## Conclusion

**Tert-butyl methyl sulfoxide** has firmly established itself as a reagent of significant value in the arsenal of the modern synthetic chemist. Its unique steric and electronic properties, stemming from the juxtaposition of the bulky tert-butyl and smaller methyl groups around the chiral sulfur center, enable a range of highly specific and stereocontrolled transformations. From its role in asymmetric synthesis to its emerging applications as a versatile sulfinylating agent and a ligand in catalysis, its importance continues to grow. For researchers and professionals in drug development, a deep understanding of this compound's synthesis, reactivity, and handling is not merely academic but a practical necessity for innovation in the synthesis of complex, biologically active molecules.

## References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 139684, **tert-Butyl methyl sulfoxide**. [Link]
- NIST. **tert-Butyl methyl sulfoxide**.
- Alfa Aesar.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11094592, **tert-Butyl methyl sulfoxide**, (-)-. [Link]
- Cheméo. Chemical Properties of **tert-Butyl methyl sulfoxide** (CAS 14094-11-2). [Link]
- Organic Chemistry Portal. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. *Organic Letters*, 17(21), 5396–5399. [Link]

- Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. *The Journal of Organic Chemistry*, 58(17), 4529–4533. [\[Link\]](#)
- Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. *Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines*. *Journal of the American Chemical Society*, 121(15), 3686–3691. [\[Link\]](#)
- Organic Chemistry Portal.
- ResearchGate. Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE 1. [\[Link\]](#)
- SciSpace. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015). [\[Link\]](#)
- Royal Society of Chemistry. Synthesis and characterization of enantiopure chiral NH<sub>2</sub>/SO<sub>2</sub> palladium complexes. [\[Link\]](#)
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [\[Link\]](#)
- University of Rochester. NMR Chemical Shifts. [\[Link\]](#)
- Wikipedia. Dimethyl sulfoxide. [\[Link\]](#)
- University of California, Los Angeles. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [\[Link\]](#)
- Royal Society of Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [\[Link\]](#)
- International Journal of Pharmaceutical Excipients. Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. [\[Link\]](#)
- gChem Global. Pharmaceuticals. [\[Link\]](#)
- The Ohio State University. Research - Thomas Group. [\[Link\]](#)

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## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 3. Dimethyl Sulfoxide | (CH<sub>3</sub>)<sub>2</sub>SO | CID 679 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl methyl sulfoxide | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl methyl sulfoxide [webbook.nist.gov]
- 7. tert-Butyl methyl sulfoxide, (-) | C5H12OS | CID 11094592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The emergence of sulfoxides as efficient ligands in transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and characterization of enantiopure chiral NH 2 /SO palladium complexes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00816A [pubs.rsc.org]
- 18. Research [u.osu.edu]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. echemi.com [echemi.com]
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